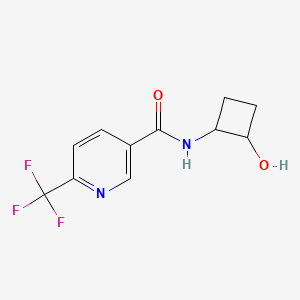
N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C₁₁H₁₁F₃N₂O₂ . It belongs to the class of pyridine derivatives and contains a trifluoromethyl group and a hydroxycyclobutyl moiety. The compound’s structure consists of a pyridine ring substituted with a carboxamide group and a hydroxycyclobutyl ring.
Synthesis Analysis
- The synthesis of this compound involves the introduction of the hydroxycyclobutyl and trifluoromethyl groups onto the pyridine ring. Specific synthetic methods and reagents would be detailed in relevant research papers.
Molecular Structure Analysis
- The molecular structure of N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide includes:
- A pyridine ring.
- A carboxamide group attached to the pyridine ring.
- A hydroxycyclobutyl ring.
- A trifluoromethyl group.
- The arrangement of atoms and bond angles can be determined from X-ray crystallography or computational methods.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including:
- Hydrolysis of the carboxamide group.
- Nucleophilic substitution reactions.
- Acid-base reactions involving the hydroxycyclobutyl group.
- Fluorination reactions due to the trifluoromethyl group.
Physical And Chemical Properties Analysis
- Physical Properties :
- Molecular weight: 260.216 g/mol.
- Appearance: Solid (crystalline or powder).
- Solubility: Depends on the solvent system.
- Melting point: Determined experimentally.
- Chemical Properties :
- Reactivity: May react with acids, bases, and nucleophiles.
- Stability: Stable under normal conditions.
- Solubility: Soluble in organic solvents.
- UV-Vis absorption: Absorption maxima in the UV-Vis range (200–400 nm).
Applications De Recherche Scientifique
Heterocyclic N-oxide Derivatives in Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including pyridine and indazole, are recognized for their versatility as synthetic intermediates and their biological importance. These compounds have found applications in metal complex formation, catalyst design, asymmetric catalysis, and synthesis, as well as in medicinal applications, showcasing anticancer, antibacterial, and anti-inflammatory activities. The exploration of heterocyclic N-oxide derivatives underscores their potential in organic synthesis, catalysis, and drug development investigations (Li et al., 2019).
Pyridine Derivatives in Medicinal Applications and Chemosensing
Pyridine derivatives are pivotal in various fields, ranging from medicinal applications to chemosensing, due to their diverse biological activities such as antifungal, antibacterial, antioxidant, and anticancer activities. These derivatives also serve as effective chemosensors for the determination of various species, highlighting the structural and functional versatility of pyridine derivatives in both biological and analytical chemistry contexts (Abu-Taweel et al., 2022).
Anticorrosive Properties of Quinoline Derivatives
Quinoline derivatives, which share structural similarities with pyridine compounds, are used as anticorrosive materials due to their ability to form highly stable chelating complexes with metallic surfaces. This review highlights the effectiveness of quinoline derivatives against metallic corrosion, emphasizing the importance of heterocyclic compounds in materials science and their practical applications in protecting against corrosion (Verma et al., 2020).
Safety And Hazards
- Safety information would be available in relevant safety data sheets (SDS) or literature sources.
- Precautions should be taken during handling, storage, and disposal.
Orientations Futures
- Further research could explore:
- Biological activity (e.g., antimicrobial, antitumor).
- Optimization of synthetic routes.
- Pharmacokinetics and pharmacodynamics.
- Formulation development for practical applications.
Propriétés
IUPAC Name |
N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)9-4-1-6(5-15-9)10(18)16-7-2-3-8(7)17/h1,4-5,7-8,17H,2-3H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMCCHLEKUNTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CN=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclobutyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2734137.png)
![Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2734142.png)
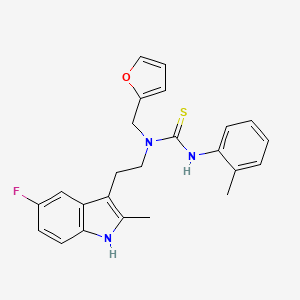
![tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2734144.png)
![4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide](/img/structure/B2734147.png)
![3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2734148.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2734151.png)

![(E)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2734154.png)
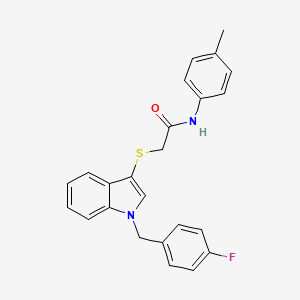
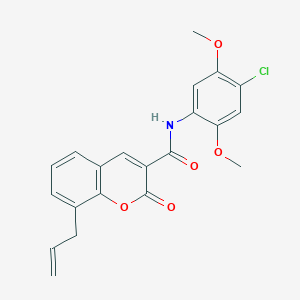
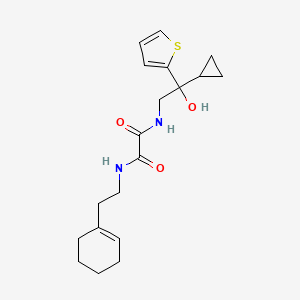
![N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2734159.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2734160.png)